molecular formula C11H11ClO B14152659 Acrylophenone, 3-chloro-2',5'-dimethyl-, (E)- CAS No. 58953-20-1

Acrylophenone, 3-chloro-2',5'-dimethyl-, (E)-

Cat. No.: B14152659
CAS No.: 58953-20-1
M. Wt: 194.66 g/mol
InChI Key: XGRXFPLTRWEIKB-AATRIKPKSA-N
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Description

Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- is an organic compound with the molecular formula C11H11ClO. This compound is a derivative of acrylophenone, characterized by the presence of a chlorine atom and two methyl groups at specific positions on the aromatic ring. The (E)-configuration indicates the geometric arrangement of substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- can be synthesized through various organic reactions. One common method involves the Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride react to form the desired product . The reaction conditions typically include a solvent such as ethanol and a catalyst like hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of acrylophenone derivatives often involves large-scale Mannich reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) are employed.

    Substitution: Halogenation uses reagents like chlorine (Cl) or bromine (Br), while nitration involves nitric acid (HNO) and sulfuric acid (HSO).

Major Products Formed

The major products formed from these reactions include various substituted acrylophenones, alcohols, alkanes, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of resins, coatings, and other materials.

Mechanism of Action

The mechanism by which acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological outcomes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Acrylophenone: The parent compound without chlorine and methyl substitutions.

    3-chloroacrylophenone: A derivative with only the chlorine substitution.

    2’,5’-dimethylacrylophenone: A derivative with only the methyl substitutions.

Uniqueness

Acrylophenone, 3-chloro-2’,5’-dimethyl-, (E)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups can enhance its stability and modify its interaction with molecular targets compared to other acrylophenone derivatives.

Properties

CAS No.

58953-20-1

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

(E)-3-chloro-1-(2,5-dimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H11ClO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-7H,1-2H3/b6-5+

InChI Key

XGRXFPLTRWEIKB-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)/C=C/Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C=CCl

Origin of Product

United States

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